Isofuranodiene

Anticancer Cytotoxicity Breast Cancer

Isofuranodiene (IFD, CAS 57566-47-9) is a naturally occurring furanosesquiterpene of the germacrane class, characterized by a cyclodecane ring system substituted with an isopropyl and two methyl groups, featuring a furan moiety. It serves as the major volatile constituent of Smyrnium olusatrum (wild celery) essential oil and is known for its diverse pharmacological activities, including anticancer, neuritogenic, anti-inflammatory, and pesticidal properties.

Molecular Formula C15H20O
Molecular Weight 216.32 g/mol
CAS No. 57566-47-9
Cat. No. B1212076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsofuranodiene
CAS57566-47-9
Synonymsfuranodiene
Molecular FormulaC15H20O
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESCC1=CCC2=C(CC(=CCC1)C)OC=C2C
InChIInChI=1S/C15H20O/c1-11-5-4-6-12(2)9-15-14(8-7-11)13(3)10-16-15/h6-7,10H,4-5,8-9H2,1-3H3/b11-7-,12-6-
InChIKeyVMDXHYHOJPKFEK-ADUATRDFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isofuranodiene (CAS 57566-47-9): A Furanosesquiterpene with Distinct Bioactivity Profiles for Research and Industrial Procurement


Isofuranodiene (IFD, CAS 57566-47-9) is a naturally occurring furanosesquiterpene of the germacrane class, characterized by a cyclodecane ring system substituted with an isopropyl and two methyl groups, featuring a furan moiety [1]. It serves as the major volatile constituent of Smyrnium olusatrum (wild celery) essential oil and is known for its diverse pharmacological activities, including anticancer, neuritogenic, anti-inflammatory, and pesticidal properties [2]. Its lipophilic nature and susceptibility to thermal Cope rearrangement distinguish it from structurally related analogs [3].

Why Isofuranodiene Cannot Be Interchanged with Furanodiene or Curzerene in Research Applications


Despite sharing a common germacrane skeleton with furanodiene and curzerene, isofuranodiene exhibits distinct biological activity and stability profiles that preclude generic substitution. Isofuranodiene spontaneously undergoes thermal Cope rearrangement to form curzerene, a less active isomer, at ambient temperatures, necessitating specialized handling and stabilization strategies [1]. Quantitative studies demonstrate that isofuranodiene achieves significantly lower LD50 values in acaricidal assays compared to germacrone and curzerene derivatives [2], and its neuritogenic effects are comparable to nerve growth factor at micromolar concentrations, a property not reported for its analogs [3]. These differential characteristics underscore the critical importance of sourcing authentic isofuranodiene for reproducible experimental outcomes.

Quantitative Differentiation of Isofuranodiene Against Key Comparators


Antiproliferative Activity of Isofuranodiene Compared to Cisplatin in Cancer Cell Lines

Isofuranodiene exhibits antiproliferative activity comparable to the chemotherapeutic agent cisplatin in prostate cancer cells. In PC3 cells, isofuranodiene achieved an IC50 of 29 μM, whereas cisplatin showed an IC50 of 12 μM [1]. In breast cancer cell lines MDA-MB-231 and BT-474, isofuranodiene IC50 values were 59 μM and 55 μM, respectively, compared to cisplatin IC50 values of 39 μM and 37 μM [1].

Anticancer Cytotoxicity Breast Cancer Prostate Cancer

Neuritogenic Activity of Isofuranodiene Versus Nerve Growth Factor (NGF)

Isofuranodiene induces neurite outgrowth in PC12 cells at concentrations comparable to the positive control nerve growth factor (NGF). At 12.5 μM and 25 μM, isofuranodiene significantly promoted neuritogenesis, with effects similar to 50 nM NGF [1]. Notably, the combination of isofuranodiene and NGF produced synergistic enhancement of neurite outgrowth .

Neuroscience Neurite Outgrowth Neuroprotection Neurodegeneration

Acaricidal Activity of Isofuranodiene Against Tetranychus urticae Compared to Germacrone

Isofuranodiene demonstrates superior acaricidal activity compared to the structurally related sesquiterpene germacrone. In acute toxicity assays against the two-spotted spider mite, isofuranodiene achieved an LD50 of 15.8 μg cm⁻², while chronic toxicity assays yielded an LD50 of 11.9 μg cm⁻³ [1]. Notably, isofuranodiene's potency far exceeds that of its thermal rearrangement product curzerene, which is described as 'less active' [2].

Agricultural Pest Control Acaricide Natural Pesticide Tetranychus urticae

Oviposition Inhibition by Isofuranodiene Compared to Germacrone and Stabilized Adducts

Isofuranodiene exhibits potent oviposition inhibitory activity against Tetranychus urticae, significantly outperforming germacrone and a silver-stabilized isofuranodiene adduct. The IC50 for oviposition inhibition was 4.1 μg cm⁻³ for isofuranodiene, compared to 17.8 μg cm⁻³ for germacrone and 19.3 μg cm⁻³ for isofuranodiene + AgCF3SO3 [1].

Oviposition Inhibition Pest Management Reproductive Control Agricultural Chemistry

Insecticidal Efficacy of Isofuranodiene Against Stored-Product Pests

Isofuranodiene demonstrates high insecticidal activity against the khapra beetle (Trogoderma granarium), a globally significant stored-product pest. At a concentration of 1000 ppm, isofuranodiene killed 95.6% and 96.7% of exposed T. granarium adults at 5 and 7 days post-exposure, respectively [1]. In contrast, mortality of T. granarium larvae did not exceed 37.8% at the same dose [1].

Stored-Product Protection Insecticide Grain Protectant Trogoderma granarium

High-Value Application Scenarios for Isofuranodiene Based on Quantitative Evidence


Natural Product-Based Anticancer Drug Discovery: Targeting Prostate and Breast Cancer

Researchers developing novel anticancer agents can leverage isofuranodiene's demonstrated antiproliferative activity in PC3, MDA-MB-231, and BT-474 cell lines, where its IC50 values (29-59 μM) approach those of cisplatin [1]. Its distinct mechanism of action, involving apoptosis induction and DHFR inhibition [2], may offer advantages in cisplatin-resistant models.

Neurotrophic Agent Development for Neurodegenerative Disease Research

Isofuranodiene's neuritogenic activity, comparable to NGF at micromolar concentrations (12.5-25 μM) [1], positions it as a small-molecule alternative for neuroprotection studies. Its synergy with NGF suggests potential combination strategies for enhancing neuronal regeneration in models of stroke or neurodegenerative disorders [2].

Botanical Acaricide Formulation for Agricultural Pest Management

The superior acaricidal activity of isofuranodiene (LD50 15.8 μg cm⁻² acute) compared to germacrone and curzerene [1] supports its use as a lead compound for developing natural acaricides against Tetranychus urticae. Its potent oviposition inhibition (IC50 4.1 μg cm⁻³) [1] adds reproductive control capability for integrated pest management programs.

Green Grain Protectant Development Against Stored-Product Insects

Given the high adult mortality (96.7% at 7 days, 1000 ppm) achieved against Trogoderma granarium [1], isofuranodiene warrants investigation as a botanical grain protectant. The limited efficacy of current control measures against this pest creates a clear market opportunity for isofuranodiene-based formulations.

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